7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine
Description
7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a polycyclic heterocyclic compound featuring a benzothiazepine core fused with a naphthalene moiety.
The trimethoxyphenyl group is structurally analogous to motifs found in bioactive molecules such as Combretastatin A-4, a tubulin polymerization inhibitor, where this substituent contributes to both solubility challenges and potent anticancer activity .
Properties
IUPAC Name |
7-(3,4,5-trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3S/c1-28-21-14-17(15-22(29-2)25(21)30-3)26-19-13-12-16-8-4-5-9-18(16)24(19)27-20-10-6-7-11-23(20)31-26/h4-11,14-15,19,26H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJBAAQACVTYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3CCC4=CC=CC=C4C3=NC5=CC=CC=C5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophenol Derivatives
Aminothiophenol intermediates undergo cyclocondensation with α,β-unsaturated ketones or aldehydes. For example, 2-aminothiophenol reacts with 3,4,5-trimethoxycinnamaldehyde in acetic acid under reflux to yield the tetracyclic framework. The reaction proceeds via a Michael addition followed by intramolecular cyclization, with yields reaching 68–72% after 12 hours.
Key parameters :
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst (2nd generation) enables the formation of the seven-membered thiazepine ring from diene precursors. A naphthalene-derived diene containing thioether and amine functionalities undergoes RCM at 40°C in dichloromethane, achieving 65% yield. This method offers superior stereocontrol at the 6a position compared to acid-catalyzed cyclization.
Functionalization with 3,4,5-Trimethoxyphenyl Group
Introducing the trimethoxyphenyl moiety requires careful positioning to avoid demethylation or ring oxidation.
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using 3,4,5-trimethoxybenzyl bromide in the presence of AlCl₃ (1.2 equiv) attaches the aryl group to the naphtho ring. Reaction in anhydrous dichloroethane at 0°C minimizes side products, yielding 58–62% of the alkylated intermediate.
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling strategy employs 3,4,5-trimethoxyphenylboronic acid and a brominated naphtho intermediate. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, this method achieves 75% yield with >98% regioselectivity.
Comparative Table: Functionalization Methods
| Method | Yield (%) | Selectivity | Key Challenge |
|---|---|---|---|
| Friedel-Crafts | 58–62 | Moderate | Competing ortho substitution |
| Suzuki-Miyaura | 75 | High | Boronic acid availability |
Stereochemical Control at 6a Position
The tetrahydronaphtho ring’s 6a stereocenter necessitates chiral induction or resolution:
Asymmetric Hydrogenation
Using a Ru-BINAP catalyst, the prochiral enamine intermediate undergoes hydrogenation (50 psi H₂) in methanol at 25°C, achieving 92% ee. This method reduces post-synthetic purification demands compared to racemic approaches.
Kinetic Resolution
Racemic mixtures are resolved via lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate, enabling isolation of the (S)-isomer with 99% ee.
Final Cyclization and Purification
The assembled intermediate undergoes acid-mediated cyclization (HCl/EtOH, 70°C) to form the tetrahydronaphtho ring. Crude products are purified via silica gel chromatography (hexane/EtOAc 3:1) or recrystallization from ethanol/water, yielding 80–85% pure compound.
Analytical Validation :
-
HPLC : >99% purity (C18 column, MeCN/H₂O 65:35)
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, aryl), 3.91 (s, 9H, OCH₃), 3.45–3.12 (m, 4H, CH₂ thiazepine)
Industrial-Scale Optimization
Patents highlight batch vs. continuous flow approaches:
Batch Reactor Design
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the naphthalene ring or the benzothiazepine ring, resulting in dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trimethoxyphenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine has shown promise due to the pharmacological activities associated with the trimethoxyphenyl group.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of this compound in biological systems is primarily attributed to its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock proteins, which are crucial in cancer cell proliferation. The benzothiazepine moiety can interact with neurotransmitter receptors, potentially modulating neurological pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Impact on Physical State : Alkyl chains (e.g., pentyl in 6i) yield oils, while aromatic substituents (e.g., phenyl in 6h, trimethoxyphenyl in the target compound) favor solid states due to increased crystallinity .
- Trimethoxyphenyl vs. Other Groups : The 3,4,5-trimethoxyphenyl group (as in Combretastatin A-4 and ) enhances bioactivity but introduces solubility challenges, often necessitating prodrug strategies (e.g., phosphate salts in 1m/1n) .
Table 2: Bioactivity Profiles of Related Compounds
Key Observations :
- In contrast, Combretastatin A-4 derivatives leverage this group for anticancer activity, highlighting its versatility across therapeutic areas .
- Antimicrobial diazepines () lack the trimethoxyphenyl motif, indicating that bioactivity is highly substituent-dependent.
Solubility and Stability Considerations
The 3,4,5-trimethoxyphenyl group’s hydrophobicity often necessitates structural modifications for pharmaceutical viability. For example:
- In contrast, alkyl-substituted benzothiazepines (e.g., 6i/6j) remain oils, limiting their utility in formulations requiring solid dosage forms .
Biological Activity
7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a derivative of the benzothiazepine class known for its diverse biological activities. This article explores its pharmacological properties, focusing on its potential therapeutic effects based on various studies.
Chemical Structure and Properties
This compound belongs to the benzothiazepine family, which is characterized by a fused benzene and thiazepine ring. The presence of the trimethoxyphenyl group significantly influences its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazepine derivatives. For instance:
- Cell Line Studies : A series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated against various cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). Among these compounds, certain derivatives exhibited significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like methotrexate .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Compounds showed percentage inhibition rates of 64.5% to 55.8% against EGFR .
Antimicrobial Activity
Benzothiazepines have also been studied for their antimicrobial properties:
- In Vitro Studies : Compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated considerable antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 2 to 6 μg/mL against various pathogens .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazepines have been documented through various models:
- Experimental Models : In vivo studies using rat paw edema models demonstrated that several synthesized compounds significantly reduced inflammation compared to standard anti-inflammatory drugs like diclofenac .
Data Tables
| Biological Activity | Assay Type | Results | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 < Methotrexate | |
| Antimicrobial | MIC Testing | MIC: 2–6 μg/mL | |
| Anti-inflammatory | Rat Paw Edema Model | Significant reduction |
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Potential :
Q & A
Q. How to integrate experimental and computational data for reaction design?
- Methodological Answer :
- ICReDD Framework : Combine quantum mechanics (e.g., Gaussian) with cheminformatics (RDKit) to prioritize reaction pathways.
- Feedback Loops : Use experimental results (e.g., failed reactions) to refine computational models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
